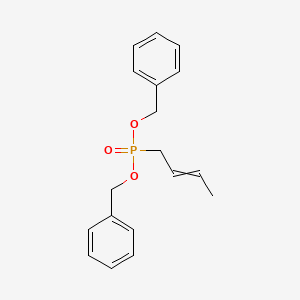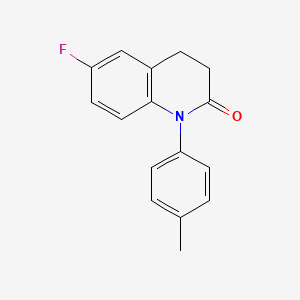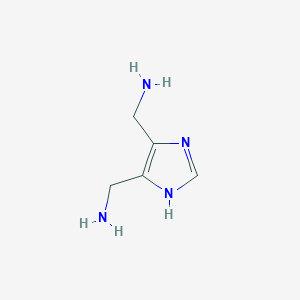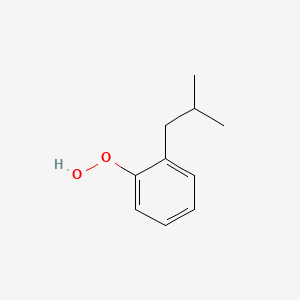
2-(2-Methylpropyl)benzene-1-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropyl)benzene-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a benzene ring substituted with a 2-methylpropyl group and a peroxol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropyl)benzene-1-peroxol can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-Methylpropyl)benzene with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2-(2-Methylpropyl)benzene-1-peroxol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, or nitric acid, with catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.
科学研究应用
2-(2-Methylpropyl)benzene-1-peroxol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and its effects on various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-Methylpropyl)benzene-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS), which can induce oxidative stress in biological systems. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent. The benzene ring and the 2-methylpropyl group also contribute to the compound’s overall reactivity and stability.
相似化合物的比较
Similar Compounds
2-(2-Methylpropyl)benzene: This compound lacks the peroxol group and has different chemical properties and reactivity.
Benzene-1-peroxol: This compound lacks the 2-methylpropyl group and has different applications and reactivity.
2-Methylpropylbenzene-1-ol: This compound has a hydroxyl group instead of a peroxol group, leading to different chemical behavior.
Uniqueness
2-(2-Methylpropyl)benzene-1-peroxol is unique due to the presence of both the 2-methylpropyl group and the peroxol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
521292-73-9 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-hydroperoxy-2-(2-methylpropyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)7-9-5-3-4-6-10(9)12-11/h3-6,8,11H,7H2,1-2H3 |
InChI 键 |
KMGVYWXLTFCNRI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=CC=C1OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
![3-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]propane-1-sulfonic acid](/img/structure/B14222332.png)
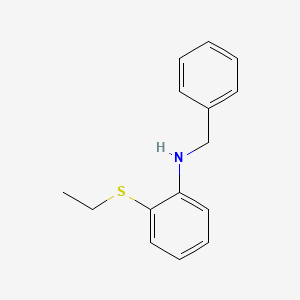
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(pentafluorophenyl)-](/img/structure/B14222358.png)
![6-Chloro-3-(2-phenyl-1,3-thiazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14222360.png)
![N~1~-Ethenyl-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14222371.png)
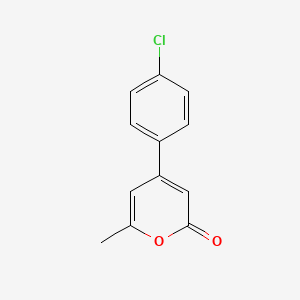
![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
